An In-depth Technical Guide to Sethoxydim: Chemical Structure, Properties, and Mechanism of Action
An In-depth Technical Guide to Sethoxydim: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sethoxydim is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broad-leaved crops.[1][2] As a member of the cyclohexanedione class of herbicides, its mode of action involves the inhibition of a key enzyme in plant lipid biosynthesis, making it a critical tool in modern agriculture.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for sethoxydim, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Sethoxydim is a complex organic molecule with the IUPAC name (±)-2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one. Its chemical structure is characterized by a cyclohexanedione ring, which is essential for its herbicidal activity.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | (±)-2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one |
| CAS Number | 74051-80-2 |
| Molecular Formula | C₁₇H₂₉NO₃S |
| Molecular Weight | 327.48 g/mol |
Physicochemical Properties
Sethoxydim is an oily, odorless liquid at room temperature.[5] Its physicochemical properties are crucial for its formulation, application, and environmental fate.
| Property | Value | Reference |
| Physical State | Oily liquid | [5] |
| Boiling Point | >90 °C at 3x10⁻⁵ mm Hg | [5] |
| Density | 1.043 g/cm³ (at 20°C) | [5] |
| Vapor Pressure | 1.0 x 10⁻⁷ mmHg (at 20°C) | |
| Water Solubility | 25 mg/L (at pH 4, 20°C), 4700 mg/L (at pH 7, 20°C) | [5] |
| Solubility in Organic Solvents | Readily soluble in methanol, acetone, and ethyl acetate. | |
| pKa | 4.16 | |
| LogP (Octanol-Water Partition Coefficient) | 4.51 (at pH 5) | [5] |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action of sethoxydim is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4][6] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[7] This process is vital for the production of lipids, which are essential components of cell membranes and for energy storage in plants.
By inhibiting ACCase, sethoxydim effectively blocks the synthesis of fatty acids in susceptible grass species.[1][3] This leads to a cascade of events, including the disruption of cell membrane integrity, cessation of growth, and ultimately, plant death.[1] The selectivity of sethoxydim arises from differences in the structure of ACCase between grasses and broad-leaved plants. Grasses possess a susceptible form of the enzyme, while broad-leaved plants have a resistant form, rendering them tolerant to the herbicide.[1]
Signaling Pathways Affected by Sethoxydim
Recent research suggests that the effects of sethoxydim extend beyond the simple inhibition of fatty acid synthesis and involve the modulation of plant signaling pathways. Specifically, sethoxydim has been shown to induce Abscisic Acid (ABA)-activated signaling pathways in sensitive plants.[8][9] ABA is a key plant hormone involved in responses to various stresses, including drought and pathogen attack. The induction of ABA signaling by sethoxydim may contribute to the overall herbicidal effect by impairing the plant's defense mechanisms.
Caption: Mechanism of action of sethoxydim.
Experimental Protocols
Quantification of Sethoxydim using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of sethoxydim in various matrices.
a. Sample Preparation:
-
Soil: Extract a known weight of soil with a suitable organic solvent such as acetonitrile or methanol. The extraction can be facilitated by sonication or shaking. Centrifuge the mixture and collect the supernatant.
-
Plant Material: Homogenize a known weight of plant tissue with an appropriate extraction solvent. Filter or centrifuge the homogenate to remove solid debris.
-
Water: For clean water samples, direct injection may be possible. For samples containing particulates, filtration through a 0.45 µm filter is necessary. Solid-phase extraction (SPE) may be required for pre-concentration of sethoxydim from water samples.
b. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid) is commonly used. A typical gradient might start at 40% acetonitrile and increase to 90% over a set time.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at 254 nm.
-
Quantification: Create a calibration curve using sethoxydim standards of known concentrations. The concentration of sethoxydim in the samples can be determined by comparing their peak areas to the calibration curve.
Caption: Workflow for HPLC analysis of sethoxydim.
In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This assay measures the inhibitory effect of sethoxydim on ACCase activity.
a. Enzyme Extraction:
-
Isolate chloroplasts from a susceptible grass species (e.g., maize) or utilize a commercially available ACCase enzyme preparation.
-
Lyse the chloroplasts to release the stromal proteins, including ACCase.
-
Partially purify the enzyme using methods such as ammonium sulfate precipitation followed by gel filtration chromatography.
b. ACCase Activity Assay:
-
The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.
-
The reaction mixture typically contains:
-
Buffer (e.g., Tricine-KOH, pH 8.0)
-
ATP
-
MgCl₂
-
KCl
-
Dithiothreitol (DTT)
-
Acetyl-CoA
-
H¹⁴CO₃⁻
-
Enzyme extract
-
Varying concentrations of sethoxydim (or a solvent control).
-
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at a controlled temperature (e.g., 32°C) for a specific time.
-
Stop the reaction by adding acid (e.g., HCl).
-
Determine the amount of radioactivity incorporated into the acid-stable product using liquid scintillation counting.
-
Calculate the percent inhibition of ACCase activity at each sethoxydim concentration compared to the control.
Whole-Plant Herbicidal Activity Bioassay
This bioassay assesses the herbicidal efficacy of sethoxydim on target weed species.
a. Plant Growth:
-
Grow a susceptible grass species (e.g., barnyardgrass or large crabgrass) and a tolerant broad-leaved species (e.g., soybean or cotton) in pots containing a standard potting mix.
-
Maintain the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
b. Herbicide Application:
-
Apply sethoxydim at various concentrations to the plants at a specific growth stage (e.g., 3-4 leaf stage).
-
Include a control group treated with a blank formulation (without sethoxydim).
-
Apply the herbicide solution as a foliar spray, ensuring uniform coverage.
c. Efficacy Assessment:
-
Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
A rating scale (e.g., 0 = no injury, 100 = complete death) can be used for quantitative assessment.
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to determine the growth inhibition.
-
Calculate the GR₅₀ (the concentration of herbicide that causes a 50% reduction in plant growth) to quantify the herbicidal efficacy.
Conclusion
Sethoxydim remains a valuable tool for selective grass weed control due to its specific inhibition of ACCase. Understanding its chemical properties, mechanism of action, and the signaling pathways it affects is crucial for its effective and sustainable use. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and effects of this important herbicide. Further research into the intricate details of sethoxydim-induced signaling pathways could lead to the development of even more effective and environmentally benign weed management strategies.
References
- 1. invasive.org [invasive.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Sethoxydim | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides sethoxydim and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Transcriptome analysis identified the mechanism of synergy between sethoxydim herbicide and a mycoherbicide on green foxtail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptome analysis identified the mechanism of synergy between sethoxydim herbicide and a mycoherbicide on green foxtail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
